
Hexamethyldisilane
Overview
Description
Hexamethyldisilane (HMDS, (CH₃)₃Si–Si(CH₃)₃) is a symmetrical organosilicon compound characterized by a central Si–Si bond flanked by six methyl groups. It is widely utilized in chemical synthesis, plasma-enhanced chemical vapor deposition (PECVD), and as a precursor for hydrophobic coatings . Its unique electronic and steric properties, derived from the Si–Si bond and methyl substituents, distinguish it from carbon-based analogs and other silicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyldisilane can be synthesized through a Wurtz-like coupling reaction of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite. The reaction proceeds as follows: [ 2 \text{Me}_3\text{SiCl} + 2 \text{K} \rightarrow \text{Me}_3\text{Si-SiMe}_3 + 2 \text{KCl} ] With an excess of the reductant, the alkali metal silyl derivative is produced: [ \text{Me}_3\text{Si-SiMe}_3 + 2 \text{K} \rightarrow 2 \text{Me}_3\text{SiK} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting trimethylchlorosilane with potassium metal in a solvent such as xylene under an inert atmosphere. The reaction mixture is heated to around 80°C, and the product is isolated through standard separation techniques .
Chemical Reactions Analysis
Hexamethyldisilane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexamethyldisiloxane. This reaction typically involves the use of oxidizing agents such as iodine: [ \text{Me}_3\text{Si-SiMe}_3 + \text{I}_2 \rightarrow 2 \text{Me}_3\text{SiI} ]
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with strong reducing agents.
Substitution: this compound can undergo substitution reactions with various nucleophiles and electrophiles. For example, alkyl lithium compounds react with this compound to form trimethylsilyl derivatives: [ \text{Si}_2\text{Me}_6 + \text{RLi} \rightarrow \text{RSiMe}_3 + \text{LiSiMe}_3 ]
Common Reagents and Conditions:
Oxidizing agents: Iodine
Reducing agents: Potassium graphite
Nucleophiles: Alkyl lithium compounds
Major Products:
- Trimethylsilyl iodide
- Trimethylsilyl derivatives
Scientific Research Applications
Hexamethyldisilane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a silylating reagent for the protection of sensitive functional groups during chemical synthesis.
- Acts as a precursor in chemical vapor deposition (CVD) reactions to fabricate silicon carbonitride thin films .
Biology and Medicine:
- Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
- Employed in the preparation of trimethylsilyl ethers from hydroxy compounds for analytical purposes .
Industry:
- Serves as a source material for vapor deposition during silicon carbide growth.
- Used in the electronic and semiconductor industries for coating and deactivating chromatographic supports .
Mechanism of Action
The mechanism of action of hexamethyldisilane involves the cleavage of the silicon-silicon bond by strong nucleophiles and electrophiles. This cleavage allows the compound to participate in various chemical reactions, such as silylation and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Rotational Barrier Comparisons
HMDS exhibits distinct conformational behavior compared to ethane, hexamethylethane, and disilane. The rotational barrier of HMDS (1.04 kcal/mol) closely resembles disilane (0.90 kcal/mol), both significantly lower than hexamethylethane (~8 kcal/mol) and ethane (~3 kcal/mol) (Table 1) . This trend highlights the reduced steric and electronic constraints in silicon-centered compounds due to longer bond lengths (Si–Si: ~2.34 Å vs. C–C: ~1.54 Å) and weaker orbital overlap.
Table 1: Rotational Barriers and Bond Lengths of Selected Compounds
Compound | Rotational Barrier (kcal/mol) | Bond Length (Å) |
---|---|---|
Hexamethyldisilane | 1.04 | Si–Si: 2.34 |
Disilane | 0.90 | Si–Si: 2.34 |
Ethane | 3.00 | C–C: 1.54 |
Hexamethylethane | 8.00 | C–C: 1.54 |
Electron correlation effects minimally influence HMDS and disilane (Δ < 0.15 kcal/mol) but significantly alter hexamethylethane (Δ ~0.6 kcal/mol), underscoring the stability of silicon-based conformers .
Reduction Reactions
HMDS acts as a selective reductant for nitroarenes and phosphine oxides, outperforming hydrosilanes like trimethylsilane in reactions requiring controlled conditions. For example, HMDS with CsF/TBAB/[Pd]/EtOH reduces nitroarenes to anilines with high selectivity, while avoiding over-reduction side products common with other silanes .
Inertness in Cross-Coupling Reactions
Despite its reducing capabilities, HMDS shows inertness in reactions with dichlorotriphenylphosphane, even in the presence of excess reagent, highlighting its substrate-dependent reactivity . This contrasts with chlorosilanes, which readily participate in nucleophilic substitutions.
Comparison with Germanium and Carbon Analogs
The radical cation of HMDS ([HMDS]⁺) exhibits distinct electron spin resonance (ESR) signatures compared to hexamethyldigermane ([Ge₆(CH₃)₁₂]⁺), with the latter showing broader hyperfine splitting due to larger atomic orbitals of germanium . Both compounds, however, share lower rotational barriers than their carbon analog, hexamethylethane, due to weaker σ-bond interactions in heavier group 14 elements.
Biological Activity
Hexamethyldisilane (HMDS), a silane compound with the formula , has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of HMDS, including its toxicity, metabolic pathways, and applications in research.
This compound is characterized by its two silicon atoms bonded to six methyl groups. Its structure allows it to participate in various chemical reactions, particularly in silylation processes, which are essential in organic synthesis and materials science.
General Toxicity
Research indicates that HMDS exhibits low toxicity levels in various animal models. Inhalation studies have shown that exposure to high concentrations (up to 8,700 mg/m³) can lead to neurological effects, such as decreased excitability and increased sleep duration in rats .
- Acute Toxicity : The LD50 values for HMDS are approximately 850 mg/kg for oral administration in rats and 12,000 mg/m³ for inhalation in mice .
- Chronic Exposure : Long-term exposure (4 months) resulted in slight dystrophic changes in the cerebral cortex and other brain regions of rats .
Genetic Toxicology
In terms of genetic toxicity, HMDS has been reported as non-mutagenic in bacterial reverse mutation assays. This suggests that it does not pose a significant risk for inducing genetic mutations under the tested conditions .
Metabolism and Excretion
This compound undergoes metabolic transformation primarily into ammonia and silicon-containing metabolites, including hexamethyldisiloxane. Studies have shown that following oral administration, HMDS is metabolized and its metabolites can be detected in blood serum, with significant accumulation noted in fatty tissues .
- Metabolite Detection : After administration of 850 mg/kg, blood concentrations of silicon-containing metabolites were significantly higher than controls (30 µg/ml compared to 10.5 µg/ml) .
- Excretion Pathways : The elimination of these metabolites occurs mainly through the lungs and partially via the gastrointestinal tract, with minimal detection in urine .
Scanning Electron Microscopy (SEM)
HMDS is widely used as a drying agent in specimen preparation for scanning electron microscopy (SEM). A study demonstrated that using HMDS improved microbial cell attachment studies on sub-bituminous coal samples by providing better preservation of cellular structures during the drying process .
Silylation Reactions
HMDS is also utilized in organic synthesis as a silylating agent. It has been effectively used to convert amines into silyl derivatives, facilitating further chemical transformations. For instance, it has been employed to generate N,N-disubstituted formimidamide from formamides through amidination reactions .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Aspect | Finding |
---|---|
Chemical Formula | |
Acute Toxicity (LD50) | 850 mg/kg (oral), 12,000 mg/m³ (inhalation) |
Chronic Effects | Dystrophic changes observed in rat brain after long-term exposure |
Genetic Mutagenicity | Non-mutagenic in bacterial assays |
Metabolites | Ammonia and hexamethyldisiloxane detected post-exposure |
Research Applications | Used as a drying agent for SEM; silylation reactions |
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing HMDS-derived thin films via plasma polymerization, and how do process parameters influence film composition?
HMDS plasma-polymerized films are synthesized using low-frequency (13.56 MHz) plasma reactors under varying oxygen partial pressures and power settings. Key parameters include:
- Pressure : 0.3–0.5 Torr for optimal Si–CH3 retention.
- Power : 300–400 W to balance deposition rate and film integrity.
- Oxygen addition : Introduced during intermixing depositions to form silicon oxide (SiOSi) layers, enhancing mechanical resistance . Infrared (FTIR) analysis confirms the presence of Si–CH3 (1260 cm⁻¹) and Si–O–Si (1050–1100 cm⁻¹) species, with oxygen incorporation increasing SiOSi content but reducing hydrophobicity .
Q. How does HMDS enable hydrophobic surface modifications in polymeric materials?
HMDS plasma-polymerized films exhibit hydrophobicity (contact angles >100°) due to Si–CH3 groups, which reduce surface energy. Applications include:
- Grain protection : Treated grains resist water immersion for >20 minutes and delay microbial growth in humid environments for 3+ weeks .
- Polymer coatings : Films on polypropylene (PP) withstand UVA/UVC radiation for 14 days via cross-linking of carbon radicals . Adsorption tests using piezoelectric quartz crystals (QCM) show affinity for organic compounds but not water, confirming selective hydrophobicity .
Q. What characterization techniques are critical for analyzing HMDS-based plasma-polymerized films?
Essential methods include:
- FTIR spectroscopy : Identifies chemical bonds (e.g., Si–CH3, Si–O–Si) and oxidation states.
- Vickers microhardness tests : Quantifies mechanical resistance (e.g., 0.5–1.5 GPa for oxygen-modified films).
- Contact angle measurements : Evaluates hydrophobicity and aging effects.
- Optical/electron microscopy : Reveals film morphology (e.g., needle-like structures in oxygen-rich films) .
Advanced Research Questions
Q. How can researchers optimize the mechanical durability of HMDS films while retaining hydrophobicity?
Strategy : Use intermixing deposition (Procedure 4, Table 1) to deposit a thin silicon oxide layer atop HMDS films. This increases mechanical resistance by 30–50% (Vickers tests) but reduces contact angles from 110° to 85° due to SiOSi formation. Balancing oxygen flow (10–20 sccm) and plasma power (300 W) minimizes hydrophobicity loss . Limitation : Oxide layers may introduce structural discontinuities, limiting mechanical improvements .
Q. How to resolve contradictions between HMDS film hydrophobicity and mechanical fragility in harsh environments?
Experimental approach :
- Multilayer designs : Alternate HMDS and oxygen plasma layers to enhance adhesion and stress distribution.
- Post-deposition treatments : Anneal films at 150–200°C to promote cross-linking without oxidizing Si–CH3 groups. Data reconciliation : While HMDS films degrade in NaOH (pH 14) within 5 minutes, they resist HCl (pH 0) and H2SO4 (pH 3) due to Si–O–Si stability. Prioritize acidic or neutral applications .
Q. What advanced catalytic applications utilize HMDS in C–H silylation reactions?
HMDS acts as a silicon source in base-catalyzed silylation:
- Conditions : 20 mol% KOt-Bu, 1 M substrate in toluene, 80°C for 12 hours.
- Yield : 70–85% for aryl/alkyl C–H bonds, with regioselectivity controlled by steric effects. Mechanistic insight : In-situ ¹H NMR monitoring confirms Si–H activation as the rate-limiting step .
Q. How is HMDS employed in chemical vapor deposition (CVD) of nanostructured materials?
In CVD synthesis of 3C-SiC nanoparticles:
- Conditions : HMDS vapor at 900–1000°C in a quartz reactor, H2/Ar carrier gas.
- Outcome : Crystalline 3C-SiC nanoparticles (10–30 nm) confirmed by XRD (2θ = 35.6°, 60°) and TEM. SAED patterns validate cubic phase purity .
Q. Methodological Considerations
Properties
IUPAC Name |
trimethyl(trimethylsilyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61469-35-0 | |
Record name | Disilane, hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061698 | |
Record name | Disilane, hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Hexamethyldisilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21000 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1450-14-2 | |
Record name | Hexamethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethyldisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethyldisilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disilane, hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexamethyldisilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.